molecular formula C14H22N2O4 B578684 9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE CAS No. 1245917-55-8

9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE

Cat. No.: B578684
CAS No.: 1245917-55-8
M. Wt: 282.34
InChI Key: KTUOBYLQQOEIAE-UHFFFAOYSA-N
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Description

9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE is a chemical compound with the molecular formula C14H22N2O4. It is known for its unique spirocyclic structure, which includes a spiro junction connecting two rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate typically involves the use of palladium-catalyzed reactions. One common method involves the hydrogenation of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate in the presence of wet palladium on carbon (Pd/C) under an argon atmosphere. The reaction is carried out in tetrahydrofuran (THF) solution at 40°C for 40 hours under 45 psi of hydrogen .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the use of palladium-catalyzed hydrogenation reactions is a common approach in the synthesis of spirocyclic compounds, which can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can be carried out using hydrogenation techniques.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxylate derivatives, while reduction reactions typically produce hydrogenated spirocyclic compounds .

Scientific Research Applications

9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
  • Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
  • Tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Uniqueness

9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE is unique due to its specific spirocyclic structure and the presence of both oxo and diaza functional groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)9-15-11(18)8-10(14)17/h4-9H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUOBYLQQOEIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725596
Record name tert-Butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245917-55-8
Record name tert-Butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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